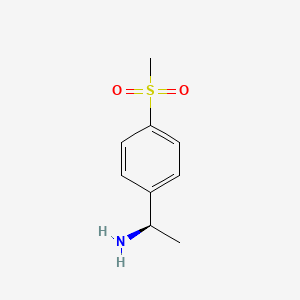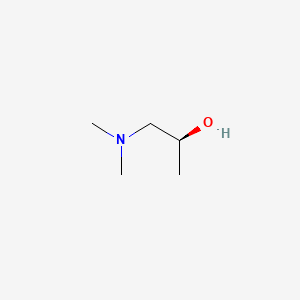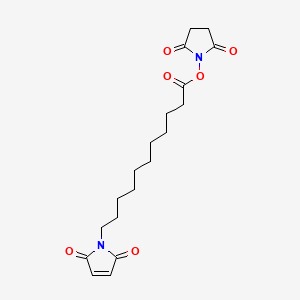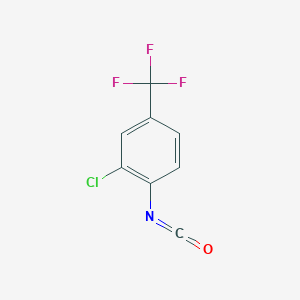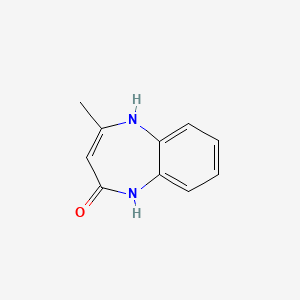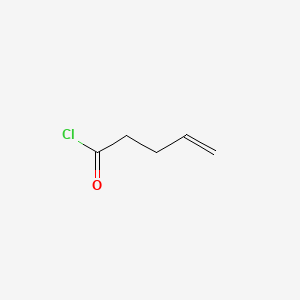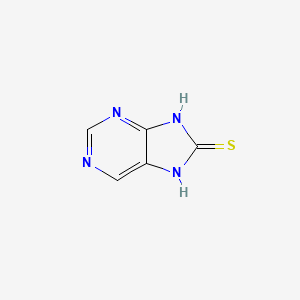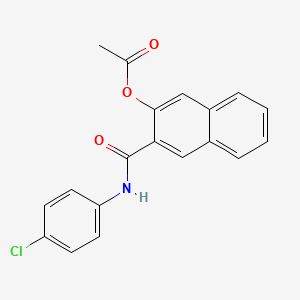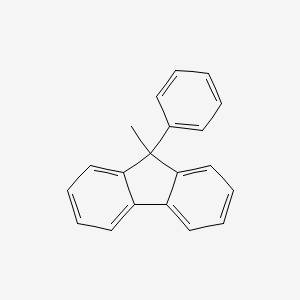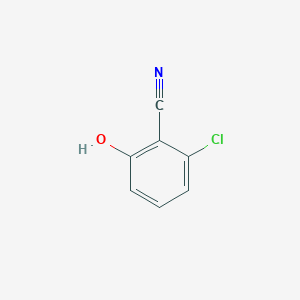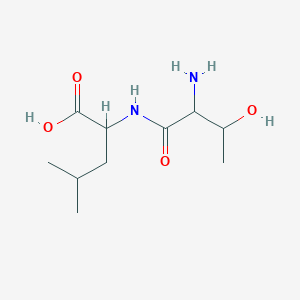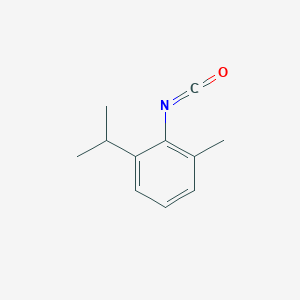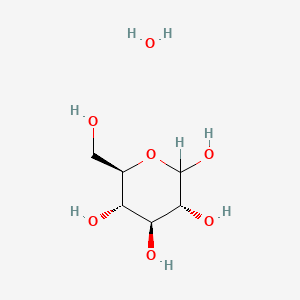
Chromium(III) telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Chromium(III) telluride primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production by synthesizing ATP (adenosine triphosphate) within the mitochondria. The beta subunit is considered a novel site for Cr(III) action, influencing physiological effects beyond the classical insulin-signaling pathway .
Mode of Action
This compound alters enzyme activity by displacing magnesium ions within ATP synthase’s beta subunit. This displacement activates the downstream AMP-activated protein kinase (AMPK) pathway . As a result, glucose metabolism improves, and mitochondrial damage caused by hyperglycemia is reduced .
Biochemical Pathways
The affected pathways include:
- this compound may impact protein synthesis pathways. The compound influences glucose utilization and lipid processing. It may contribute to cellular antioxidant defenses .
Action Environment
Environmental factors (e.g., pH, temperature) influence the compound’s stability and efficacy. Understanding these conditions is essential for optimizing its use.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(III) telluride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of chromium and tellurium at high temperatures. The reaction is typically carried out in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2Cr+3Te→Cr2Te3
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity chromium and tellurium powders. These powders are mixed and heated in a controlled environment to ensure the formation of the desired compound. The process may also involve the use of reducing agents to facilitate the reaction and prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Chromium(III) telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The oxidation process typically results in the formation of chromium(III) oxide and tellurium dioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride. This process can lead to the formation of elemental chromium and tellurium.
Substitution: Substitution reactions involving this compound often occur in the presence of halogens or other reactive species. For example, reacting this compound with chlorine gas can result in the formation of chromium(III) chloride and tellurium tetrachloride.
Major Products Formed:
Oxidation: Chromium(III) oxide (Cr₂O₃) and tellurium dioxide (TeO₂)
Reduction: Elemental chromium (Cr) and tellurium (Te)
Substitution: Chromium(III) chloride (CrCl₃) and tellurium tetrachloride (TeCl₄)
Scientific Research Applications
Chromium(III) telluride has a wide range of applications in scientific research due to its unique properties:
Biology: Research is ongoing to explore its potential use in biomedical applications, such as targeted drug delivery and imaging.
Medicine: Its magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents.
Industry: this compound is used in infrared detection and imaging technologies.
Comparison with Similar Compounds
Chromium(III) telluride can be compared with other chromium(III) compounds, such as chromium(III) oxide, chromium(III) sulfide, and chromium(III) chloride .
Chromium(III) oxide (Cr₂O₃): Known for its high stability and use as a pigment.
Chromium(III) sulfide (Cr₂S₃): Exhibits different magnetic properties compared to this compound.
Chromium(III) chloride (CrCl₃): Commonly used in organic synthesis and as a catalyst.
This compound is unique due to its combination of strong paramagnetic and ferromagnetic properties, making it particularly valuable for applications in magnetic and electronic devices.
Properties
CAS No. |
12053-39-3 |
|---|---|
Molecular Formula |
Cr2Te3 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
chromium;tellurium |
InChI |
InChI=1S/2Cr.3Te |
InChI Key |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Canonical SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Key on ui other cas no. |
12053-39-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


